2-Fluoro-6-formylphenylboronic acid
Overview
Description
2-Fluoro-6-formylphenylboronic acid is a type of organoboron compound. It is used as a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . The molecular formula of this compound is C7H6BFO3 .
Synthesis Analysis
The synthesis of 2-Fluoro-6-formylphenylboronic acid involves several steps. It has been used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki-Miyaura coupling reactions . A study has also discussed the electron acceptor properties of fluorinated boronic species using both the acidity constant (pKa) and acceptor number (AN) in connection with their structural parameters .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-formylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a fluorine atom .
Chemical Reactions Analysis
2-Fluoro-6-formylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura coupling reactions . The compound also exhibits unique properties when electron-deficient boronic centers merge with electron-withdrawing fluorine substituents .
Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-6-formylphenylboronic acid is 167.93 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 168.0394024 g/mol . The topological polar surface area of the compound is 57.5 Ų .
Scientific Research Applications
Application in Oncology
- Specific Scientific Field: Oncology
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid has been studied for its potential use in experimental oncology, specifically in the treatment of ovarian cancer . It has been found to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells .
- Methods of Application or Experimental Procedures: The antiproliferative activity of 2-Fluoro-6-formylphenylboronic acid was assessed in the A2780 ovarian cancer cell line using the SRB method (sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method after 72 hours of treatment . Further studies of the mechanism of action consisted of the influence of the compounds on cell cycle progression and apoptosis induction, which was assessed by flow cytometry, caspase-3 enzymatic activity, fluorescence microscopy, and western blot analysis .
- Results or Outcomes: 2-Fluoro-6-formylphenylboronic acid exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line . These events were accompanied by a mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells . Further experiments indicated that the compounds were phase cycle-specific agents since cells co-treated with hydroxyurea were less sensitive .
Application in Polymer Electrolytes
- Specific Scientific Field: Polymer Science
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Application in Polymer Electrolytes
- Specific Scientific Field: Polymer Science
- Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Application in Organic Synthesis
properties
IUPAC Name |
(2-fluoro-6-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSAVAVMYTPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-formylphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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